
Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-8718 is a novel HIV protease inhibitor that contains a unique morpholine aspartate binding group. This compound has shown promising antiviral activity and is being studied for its potential use in treating HIV infections .
Méthodes De Préparation
The synthesis of MK-8718 involves several key steps. The starting materials include a morpholine core and an aspartate binding group. The synthetic route typically involves the following steps:
Formation of the morpholine core: This step involves the cyclization of appropriate precursors to form the morpholine ring.
Attachment of the aspartate binding group: This step involves the coupling of the aspartate binding group to the morpholine core using standard peptide coupling reagents and conditions.
Final modifications: This step involves any necessary modifications to optimize the pharmacokinetic properties of the compound.
Industrial production methods for MK-8718 would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.
Analyse Des Réactions Chimiques
MK-8718 undergoes several types of chemical reactions, including:
Oxidation: MK-8718 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: MK-8718 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: MK-8718 can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
MK-8718 has several scientific research applications, including:
Chemistry: MK-8718 is used as a model compound for studying the synthesis and reactivity of HIV protease inhibitors.
Biology: MK-8718 is used in biological studies to understand the mechanisms of HIV protease inhibition and to develop new antiviral therapies.
Medicine: MK-8718 is being studied for its potential use in treating HIV infections, with a focus on its antiviral activity and pharmacokinetic properties.
Mécanisme D'action
MK-8718 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and prevents the virus from replicating .
Comparaison Avec Des Composés Similaires
MK-8718 is unique among HIV protease inhibitors due to its novel morpholine aspartate binding group. This structural feature provides enhanced binding affinity and specificity for the HIV protease enzyme. Similar compounds include other HIV protease inhibitors such as indinavir, ritonavir, and saquinavir. MK-8718 has shown improved pharmacokinetic properties and antiviral activity compared to these compounds .
Propriétés
Numéro CAS |
1582729-32-5 |
|---|---|
Formule moléculaire |
C32H32ClF6N5O6 |
Poids moléculaire |
732.1 g/mol |
Nom IUPAC |
methyl N-[(1S,2S)-1-(4-chlorophenyl)-1-(3,5-difluorophenyl)-3-[[5-fluoro-4-[2-[(2R,5S)-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholin-2-yl]ethyl]pyridin-3-yl]amino]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H32ClF6N5O6/c1-48-31(47)44-28(27(17-2-4-19(33)5-3-17)18-8-20(34)10-21(35)9-18)29(45)43-26-13-40-12-25(36)24(26)7-6-23-11-41-22(14-49-23)15-50-30(46)42-16-32(37,38)39/h2-5,8-10,12-13,22-23,27-28,41H,6-7,11,14-16H2,1H3,(H,42,46)(H,43,45)(H,44,47)/t22-,23+,27-,28-/m0/s1 |
Clé InChI |
QDBHWHBCCYYMLC-NPLHHVMXSA-N |
SMILES isomérique |
COC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CC[C@@H]4CN[C@@H](CO4)COC(=O)NCC(F)(F)F)F |
SMILES canonique |
COC(=O)NC(C(C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CCC4CNC(CO4)COC(=O)NCC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



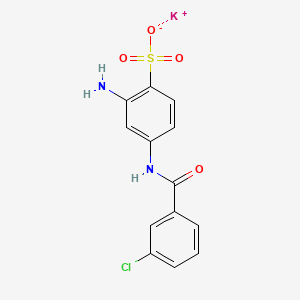
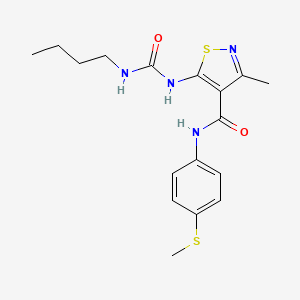


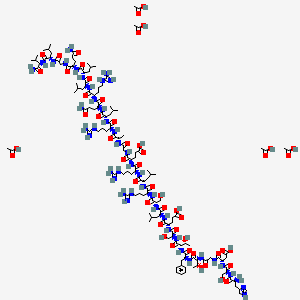
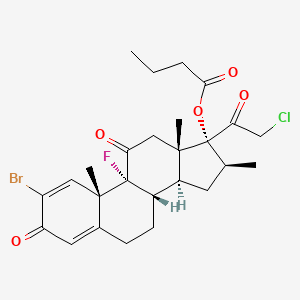


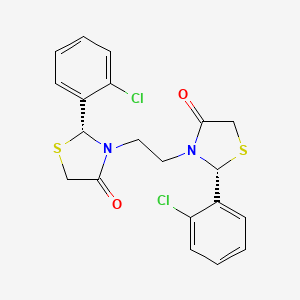
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)



